2-Oxopyrrolidine-1-carbonyl chloride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-oxopyrrolidine-1-carbonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNO2/c6-5(9)7-3-1-2-4(7)8/h1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMLPONXXJIKBMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80602061 | |
| Record name | 2-Oxopyrrolidine-1-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80602061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41341-01-9 | |
| Record name | 2-Oxopyrrolidine-1-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80602061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-oxo-1-pyrrolidinecarbonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 2 Oxopyrrolidine 1 Carbonyl Chloride
Established Synthetic Routes to 2-Oxopyrrolidine-1-carbonyl Chloride
Established methods for synthesizing this compound rely on well-understood reactions involving potent acyl chlorination reagents. These routes are favored for their directness and efficiency in converting the relatively stable amide bond of the lactam into a highly reactive acyl chloride functional group.
The reaction between 2-pyrrolidone and thionyl chloride (SOCl₂) stands as a principal method for the preparation of this compound. masterorganicchemistry.com Thionyl chloride is a widely used reagent for converting carboxylic acids and amides into their corresponding acyl chlorides. masterorganicchemistry.comresearchgate.net The reaction is driven to completion by the formation of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are readily removed from the reaction mixture. masterorganicchemistry.com
The efficiency and yield of the synthesis are highly dependent on the careful control of reaction parameters. Optimization is crucial to maximize product formation while minimizing potential side reactions or degradation.
Temperature: The reaction is typically exothermic. Initial mixing is often performed at reduced temperatures (0-5 °C) to control the reaction rate, followed by heating to reflux to ensure the reaction proceeds to completion. The specific temperature profile depends on the solvent and scale of the reaction.
Solvent: The choice of solvent is critical. Inert aprotic solvents such as dichloromethane (B109758) (DCM), chloroform, or toluene (B28343) are commonly employed to prevent side reactions with the solvent. The solvent must be capable of dissolving the 2-pyrrolidone starting material and remain stable in the presence of the highly reactive thionyl chloride.
Stoichiometry: Thionyl chloride is generally used in excess to ensure the complete conversion of 2-pyrrolidone. A molar ratio of 1.5 to 2.0 equivalents of thionyl chloride relative to the lactam is common. Using the reagent neat (without solvent) is also a viable approach.
Table 1: Illustrative Optimization of Reaction Parameters
| Parameter | Condition A | Condition B | Condition C | General Outcome |
|---|---|---|---|---|
| Temperature | 0 °C to Room Temp | Reflux (e.g., 78 °C) | Room Temp | Refluxing is often required for complete conversion, though initial cooling is needed to manage exothermicity. |
| Solvent | Dichloromethane (DCM) | Toluene | Neat (No Solvent) | Inert aprotic solvents are preferred. Neat conditions can lead to higher concentrations and faster reaction rates. |
| Stoichiometry (SOCl₂:Lactam) | 1.1 : 1 | 2.0 : 1 | 5.0 : 1 | A slight to moderate excess (1.5-2.0 eq) of thionyl chloride is typically optimal to drive the reaction to completion. |
The mechanism for the reaction of 2-pyrrolidone with thionyl chloride is analogous to that of other amides and carboxylic acids. masterorganicchemistry.com
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the carbonyl oxygen of 2-pyrrolidone on the electrophilic sulfur atom of thionyl chloride.
Intermediate Formation: This attack forms a highly reactive intermediate. A chloride ion is expelled from the sulfur atom.
Elimination and Rearrangement: The intermediate is unstable and undergoes rearrangement. This step involves the elimination of sulfur dioxide (a stable gas) and a chloride ion.
Chloride Displacement: The newly formed iminium-like species is then attacked by the chloride ion, leading to the formation of the final product, this compound, and hydrogen chloride gas. The removal of the gaseous byproducts (SO₂ and HCl) makes the reaction effectively irreversible. masterorganicchemistry.com
While thionyl chloride is a common choice, other reagents can also be employed for the synthesis of acyl chlorides from lactams. These alternatives may be selected based on reactivity, substrate compatibility, or specific process requirements.
Phosgene (B1210022) (COCl₂) is a highly reactive and effective reagent for producing acyl chlorides and isocyanates. wikipedia.orgnewdrugapprovals.org In the context of synthesizing this compound, the nitrogen atom of 2-pyrrolidone acts as a nucleophile, attacking the electrophilic carbonyl carbon of phosgene. This reaction is analogous to the formation of carbamoyl (B1232498) chlorides from secondary amines. The reaction proceeds with the elimination of hydrogen chloride, which must be scavenged by a base or removed from the system to drive the reaction to completion. newdrugapprovals.org Due to its high toxicity, phosgene is often replaced in laboratory settings by safer surrogates like diphosgene (trichloromethyl chloroformate) or triphosgene (B27547) (bis(trichloromethyl) carbonate). newdrugapprovals.org
Table 2: Comparison of Chlorinating Agents
| Reagent | Formula | Byproducts | Key Characteristics |
|---|---|---|---|
| Thionyl Chloride | SOCl₂ | SO₂, HCl (gaseous) | Common, effective, irreversible due to gaseous byproducts. masterorganicchemistry.com |
| Phosgene | COCl₂ | HCl (gaseous) | Highly reactive and efficient, but extremely toxic. wikipedia.orgarmy.mil |
| Triphosgene | C₃Cl₆O₃ | HCl (gaseous) | A safer, solid surrogate for phosgene. newdrugapprovals.org |
Research into new synthetic methodologies continues to yield novel chlorinating agents that may offer milder reaction conditions or improved functional group tolerance. While not yet established for the specific synthesis of this compound, emerging reagents show promise in related transformations.
tert-Butyl Hypochlorite ((CH₃)₃COCl): This compound is a versatile and reactive material useful for various chlorinations. wikipedia.org It has been demonstrated to convert aldehydes to acid chlorides and is used in oxidative chlorination reactions. organic-chemistry.orgthieme-connect.com Its application in converting lactams to their corresponding N-carbonyl chlorides represents a potential area for future research, possibly offering a milder alternative to traditional, more aggressive reagents like thionyl chloride or phosgene. The mechanism would likely involve activation of the lactam followed by chloride transfer.
Alternative Acyl Chlorination Reagents
Scalability and Industrial Adaptations in this compound Production
The transition from laboratory-scale synthesis to industrial production of this compound involves significant challenges and adaptations. The primary synthesis route, involving the reaction of 2-pyrrolidone with a chlorinating agent like thionyl chloride, requires careful management of reagents, reaction conditions, and byproducts to ensure safety, efficiency, and scalability.
Continuous Flow Reactor Applications
Continuous flow chemistry offers a modern approach to overcome many of the limitations associated with traditional batch processing, particularly for reactive and hazardous chemicals like this compound. sigmaaldrich.com While specific, detailed industrial applications for this exact compound are not widely published, the principles of flow chemistry can be applied to its synthesis.
A conceptual continuous flow process would involve pumping streams of 2-pyrrolidone and the chlorinating agent (e.g., thionyl chloride in an appropriate solvent) into a T-mixer, where they combine before entering a heated reactor coil. sigmaaldrich.com The key advantages of this approach include:
Enhanced Heat Transfer: The high surface-area-to-volume ratio of flow reactors allows for superior control over the reaction temperature, safely managing the exothermic nature of the acylation. sigmaaldrich.com
Improved Safety: The small internal volume of the reactor minimizes the quantity of hazardous material present at any given moment, reducing the risks associated with handling unstable intermediates or managing exothermic events. bldpharm.com
Efficient Gas Removal: Gaseous byproducts, such as sulfur dioxide (SO₂) and hydrogen chloride (HCl), can be continuously removed from the reaction stream using in-line gas-liquid separators, preventing pressure buildup and potential side reactions.
Increased Consistency and Yield: Precise control over parameters like residence time, stoichiometry, and temperature leads to a more consistent product quality and potentially higher yields compared to batch reactors. sigmaaldrich.com
The product stream exiting the reactor could then be directed through subsequent in-line purification steps, such as quenching and extraction, creating a seamless and automated production sequence.
Large-Scale Synthetic Considerations and Challenges
Scaling up the production of this compound in traditional large-scale batch reactors presents several critical challenges that must be addressed to ensure a safe and viable industrial process.
| Challenge | Description | Mitigation Strategy |
| Reagent Handling | Thionyl chloride is highly corrosive and toxic. Handling large volumes requires specialized equipment and safety protocols. | Use of closed-transfer systems, corrosion-resistant materials (e.g., glass-lined steel reactors), and robust ventilation and scrubber systems. |
| Thermal Management | The reaction is significantly exothermic. In a large batch reactor, localized overheating can lead to side reactions, degradation of the product, and a potential runaway reaction. | Slow, controlled addition of the chlorinating agent, use of efficient reactor cooling jackets, and continuous temperature monitoring. |
| Byproduct Management | The reaction generates large volumes of toxic and corrosive gases (HCl, SO₂). | Directing the reactor off-gas to a multi-stage caustic scrubbing system to neutralize acidic gases before venting. |
| Product Isolation | The product is moisture-sensitive and requires purification via vacuum distillation. Performing high-vacuum distillation on a large scale is technically demanding. | Use of industrial-scale distillation equipment with high-efficiency vacuum pumps and heated transfer lines to prevent solidification. |
| Material Purity | The presence of moisture in the starting materials or reactor can lead to the hydrolysis of both the thionyl chloride and the final product, reducing yield and purity. | Strict use of anhydrous solvents and reagents, and performing the reaction under a dry, inert atmosphere (e.g., nitrogen). |
Purity Assessment and Validation Strategies for Synthesized this compound
Ensuring the purity and identity of this compound is critical due to its reactive nature. A multi-faceted analytical approach is employed to validate each batch before its use in subsequent manufacturing steps. The typical purity specification for the distilled product is ≥98%.
A comprehensive validation strategy integrates several analytical techniques to confirm the compound's structure and quantify its purity and impurity profile.
| Analytical Technique | Purpose | Key Parameters Measured |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Primary method for purity determination and identification of volatile impurities. researchgate.net | Provides the percentage purity of the main component and allows for the structural elucidation of potential impurities, such as residual starting material (2-pyrrolidone) or chlorinated byproducts. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the chemical structure of the compound. | ¹H and ¹³C NMR spectra provide definitive structural confirmation by showing the characteristic chemical shifts and coupling patterns for the protons and carbons in the pyrrolidone ring and carbonyl chloride group. researchgate.netrsc.org |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Confirms the presence of key functional groups. | The spectrum is analyzed for the characteristic strong absorption band of the acyl chloride carbonyl (C=O) group, typically found at a high wavenumber, and the lactam carbonyl group. |
| Titration | Provides a quantitative measure of the acyl chloride content (assay). | A sample is reacted with a nucleophile (e.g., water or an amine) in a controlled manner. The resulting acid (HCl) is then titrated with a standardized base to accurately determine the molar concentration of the reactive carbonyl chloride group. |
This combination of chromatographic and spectroscopic methods ensures that the final product meets the required quality standards, confirming its identity, strength, and purity.
Reaction Mechanisms and Chemical Reactivity of 2 Oxopyrrolidine 1 Carbonyl Chloride
Fundamental Reactivity as an Acylating Agent
As an acylating agent, 2-Oxopyrrolidine-1-carbonyl chloride readily participates in reactions where the 2-oxopyrrolidine-1-carbonyl moiety is transferred to a nucleophile. The high reactivity of acyl chlorides, in general, stems from the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom. This polarization renders the carbonyl carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.
The principal reaction pathway for this compound is nucleophilic acyl substitution. This two-step mechanism, often referred to as an addition-elimination mechanism, is characteristic of acyl derivatives.
The reaction is initiated by the attack of a nucleophile on the electrophilic carbonyl carbon. This leads to the breaking of the carbon-oxygen π bond and the formation of a transient tetrahedral intermediate. In this intermediate, the carbon atom is sp³ hybridized.
The tetrahedral intermediate is typically unstable and rapidly collapses. The carbon-oxygen double bond is reformed, and the chloride ion, being an excellent leaving group, is expelled. The final product is the acylated nucleophile, with the 2-oxopyrrolidine-1-carbonyl group having been successfully transferred.
It is important to clarify the context of certain intermediate species. For instance, a chlorosulfite intermediate is relevant in the synthesis of acyl chlorides from carboxylic acids using thionyl chloride (SOCl₂), not in the subsequent acylation reactions of the acyl chloride itself. In the formation of an acyl chloride from a carboxylic acid, the hydroxyl group of the acid attacks thionyl chloride, leading to the formation of a chlorosulfite intermediate which then decomposes to the acyl chloride, sulfur dioxide, and hydrogen chloride. libretexts.orgmasterorganicchemistry.com
In the acylation reactions of this compound with nucleophiles, the key intermediate is the tetrahedral intermediate formed during the nucleophilic acyl substitution pathway, as described above.
Types of Reactions Involving this compound
The high reactivity of this compound allows it to react with a variety of nucleophiles to form stable amide, ester, and thioester linkages.
This compound reacts readily with primary and secondary amines to produce the corresponding N-substituted 2-oxopyrrolidine-1-carboxamides. The reaction proceeds via the nucleophilic acyl substitution mechanism, where the nitrogen atom of the amine acts as the nucleophile. These reactions are typically rapid and can often be carried out at room temperature. A base, such as triethylamine (B128534) or pyridine, is commonly added to neutralize the hydrogen chloride byproduct that is formed.
| Reactant 1 | Reactant 2 | Product |
| This compound | Primary Amine (R-NH₂) | N-Alkyl-2-oxopyrrolidine-1-carboxamide |
| This compound | Secondary Amine (R₂-NH) | N,N-Dialkyl-2-oxopyrrolidine-1-carboxamide |
The reaction of this compound with alcohols yields the corresponding esters. In this case, the oxygen atom of the alcohol's hydroxyl group serves as the nucleophile, attacking the carbonyl carbon of the acyl chloride. Similar to amidation, a base is often employed to scavenge the HCl produced. This method is a common and efficient way to form esters, particularly when the corresponding carboxylic acid is difficult to esterify directly through methods like Fischer esterification.
| Reactant 1 | Reactant 2 | Product |
| This compound | Alcohol (R-OH) | Alkyl 2-oxopyrrolidine-1-carboxylate |
In a similar fashion, this compound can react with thiols to form thioesters. The sulfur atom of the thiol is a potent nucleophile and readily attacks the electrophilic carbonyl carbon. The resulting thioesters are valuable intermediates in organic synthesis, including in the formation of peptides through native chemical ligation.
| Reactant 1 | Reactant 2 | Product |
| This compound | Thiol (R-SH) | S-Alkyl 2-oxopyrrolidine-1-carbothioate |
Hydrolytic Stability and Degradation Pathways (e.g., Hydrolysis to 2-Pyrrolidone and HCl)
This compound, as an acyl chloride, is susceptible to hydrolysis. In the presence of water, it readily degrades to form 2-pyrrolidone and hydrochloric acid. This reaction is a typical nucleophilic acyl substitution where water acts as the nucleophile.
The generally accepted mechanism for the hydrolysis of acyl chlorides proceeds through a nucleophilic addition-elimination pathway. The carbon atom of the carbonyl group is electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms. A water molecule attacks this electrophilic carbon, leading to the formation of a tetrahedral intermediate. This intermediate is unstable and subsequently collapses, eliminating a chloride ion and a proton to yield the final products.
Reaction Mechanism:
Nucleophilic Attack: A lone pair of electrons from the oxygen atom of a water molecule attacks the electrophilic carbonyl carbon of this compound. This results in the formation of a new carbon-oxygen bond and the breaking of the pi bond of the carbonyl group, with the electrons moving to the carbonyl oxygen, which then bears a negative charge.
Tetrahedral Intermediate Formation: This step results in a transient tetrahedral intermediate.
Leaving Group Departure: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the pi bond of the carbonyl group. Concurrently, the carbon-chlorine bond breaks, and the chloride ion is expelled as a good leaving group.
Deprotonation: A water molecule or the expelled chloride ion can act as a base to deprotonate the positively charged oxygen, yielding 2-pyrrolidone and hydrochloric acid.
The rate of hydrolysis can be influenced by factors such as temperature and the presence of catalysts.
Reduction Reactions (e.g., Reduction to 2-Pyrrolidone)
This compound can be reduced to 2-pyrrolidone. This transformation involves the reduction of the carbonyl chloride functional group. While various reducing agents can be employed for the reduction of acyl chlorides, a detailed mechanism for the specific reduction of this compound to 2-pyrrolidone is not extensively documented in readily available literature. However, a plausible pathway can be inferred from the general mechanisms of acyl chloride reduction.
A common laboratory reducing agent for such transformations is sodium borohydride (B1222165) (NaBH₄), although it is generally less reactive towards acyl chlorides compared to more potent reducing agents like lithium aluminum hydride (LiAlH₄). The reduction can be conceptualized as a nucleophilic attack by a hydride ion (H⁻) on the carbonyl carbon.
Postulated Reaction Mechanism with a Hydride Reagent:
Nucleophilic Hydride Attack: A hydride ion, delivered from the reducing agent, acts as a nucleophile and attacks the electrophilic carbonyl carbon of the this compound.
Formation of an Aldehyde Intermediate: This initial attack leads to the displacement of the chloride ion and the formation of an unstable intermediate, 2-oxopyrrolidine-1-carbaldehyde.
Further Reduction: Aldehydes are generally more reactive towards nucleophilic attack than the starting acyl chloride. Therefore, the aldehyde intermediate is rapidly attacked by another hydride ion.
Alkoxide Formation: The second hydride attack results in the formation of an alkoxide intermediate.
Protonation: The reaction is typically worked up with a proton source (e.g., water or a mild acid) to protonate the alkoxide, yielding an unstable hydroxymethyl derivative of 2-pyrrolidone.
Decomposition: This intermediate likely decomposes to yield the final product, 2-pyrrolidone.
It is important to note that the exact mechanism and the stability of intermediates can vary depending on the specific reducing agent and reaction conditions employed.
Stereochemical Aspects in this compound Transformations
There is a notable absence of specific research in the public domain detailing the stereochemical outcomes of reactions involving this compound. The parent molecule itself is achiral. However, if a chiral center were present on the pyrrolidone ring (for instance, at the 3, 4, or 5-positions), the stereochemistry of the starting material could potentially influence the stereochemical course of its reactions.
In such hypothetical chiral derivatives, the existing stereocenter could exert diastereoselective control over reactions at the carbonyl chloride group. For example, in a reduction reaction, the hydride nucleophile might preferentially attack one face of the carbonyl group over the other, leading to a mixture of diastereomeric products in unequal amounts. The degree of diastereoselectivity would depend on the nature of the substituent creating the chiral center, its position relative to the reacting center, and the reaction conditions.
Similarly, in reactions with chiral nucleophiles, kinetic resolution could occur, where one enantiomer of the nucleophile reacts faster with the chiral this compound derivative than the other.
Applications of 2 Oxopyrrolidine 1 Carbonyl Chloride in Advanced Organic Synthesis
Role in Heterocyclic Compound Synthesis
The robust reactivity of 2-oxopyrrolidine-1-carbonyl chloride makes it a valuable tool for constructing and modifying nitrogen-containing heterocyclic compounds. It serves as a source for the N-carbonylpyrrolidone functional group, which can be appended to other cyclic structures or used as a component in the formation of more complex ring systems.
The primary application of this compound in this context is the acylation of other nitrogen-containing rings. The reaction of an acyl halide with a primary or secondary amine is one of the most fundamental and efficient methods for forming an amide bond. hud.ac.ukhacettepe.edu.tr When this compound is treated with another pyrrolidine-containing molecule (which possesses a secondary amine), a nucleophilic acyl substitution occurs. This reaction covalently links the two heterocyclic units via a stable N-carbonyl bridge, resulting in a more complex, functionalized derivative.
This strategy is a direct method for N-acylation, providing a modular approach to synthesizing libraries of compounds where the pyroglutamyl group is systematically attached to various other heterocyclic cores to explore structure-activity relationships.
Beyond simple acylation, this compound can serve as a building block for more intricate N-heterocyclic architectures. In a multi-step synthetic sequence, the compound can be used to acylate a substrate that contains a second functional group elsewhere in its structure. This newly introduced pyroglutamyl moiety can then participate in a subsequent intramolecular cyclization reaction. For instance, acylating a molecule with a distal nucleophile could set the stage for a ring-closing reaction, leading to the formation of fused or bridged bicyclic systems. This approach leverages the acyl chloride to install not just a functional group, but a key structural element for the assembly of complex polycyclic frameworks.
The γ-lactam (or 2-pyrrolidinone) ring is a privileged structure in medicinal chemistry. orgsyn.org this compound, itself containing a lactam, can be used to build molecules with multiple lactam units. By reacting it with a molecule that is an amino-substituted lactam, a di-lactam system can be synthesized. Such structures are of interest in peptidomimetics and as scaffolds for drug discovery.
Furthermore, the principles of using acyl chlorides can be extended to ring-expansion reactions to create different types of lactams. For example, related syntheses have shown that aziridine-2-carboxylic acids react with oxalyl chloride to undergo a stereospecific ring expansion to form β-lactams. msu.edu This highlights the utility of acyl chlorides in manipulating ring systems to construct varied lactam frameworks.
Utilization as a Building Block for Complex Molecular Architectures
The pyroglutamic acid scaffold is a recurring motif in a multitude of natural products and pharmaceuticals. researchgate.netresearchgate.net Its conformational rigidity and chiral nature make it an excellent starting point or component for the synthesis of complex, biologically active molecules. This compound serves as an activated form of this crucial building block, facilitating its incorporation into larger molecular designs.
The pyroglutamyl group is a key component in several classes of enzyme inhibitors. Pyroglutamic acid is a well-established precursor for the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, which are critical drugs for managing hypertension. researchgate.net The synthesis of these complex molecules requires the incorporation of the pyroglutamic acid structure, a task for which its acyl chloride derivative is well-suited. By providing a highly reactive handle, it allows for the efficient coupling of the pyroglutamyl headgroup to the rest of the inhibitor scaffold. Although many modern syntheses may employ peptide coupling agents for convenience, the use of the acyl chloride represents a classical and highly effective method for achieving the necessary amide bond formation.
| Target Enzyme Class | Example Inhibitor Type | Role of Pyroglutamyl Moiety |
| Peptidases | ACE Inhibitors | Forms key interactions in the enzyme active site |
| Proteases | Various | Provides a rigid, chiral scaffold for inhibitor design |
This table presents examples of enzyme inhibitor classes where the pyroglutamyl scaffold, which can be introduced using this compound, is a key structural feature.
The 2-oxopyrrolidone-1-carboxamide structure, which is directly formed by the reaction of this compound with an amine, is a core feature of various receptor modulators. Recent research has identified derivatives of pyroglutamic acid as potent antagonists for the P2X7 receptor, a target for treating neurodegenerative diseases and inflammation. researchgate.net The synthesis of these antagonists often involves creating a series of pyroglutamic acid amides to probe the structure-activity relationship. researchgate.netmdpi.com While syntheses may utilize coupling agents like carbonyldiimidazole (CDI), this compound offers a more reactive alternative for creating the essential amide linkage between the pyroglutamic acid core and various amine-containing fragments. mdpi.com
Similarly, indole-2-carboxamides and related structures have been identified as allosteric modulators of the cannabinoid CB1 receptor. researchgate.net The modular nature of synthesizing these compounds, often by coupling a heterocyclic acid with an amine, is a strategy where this compound could be employed to create analogous structures built around the pyroglutamyl core.
| Receptor Target | Type of Modulation | Example Precursor Class |
| P2X7 Receptor | Antagonist | 3-Aroyl Pyroglutamic Acid Amides researchgate.netmdpi.com |
| Cannabinoid CB1 Receptor | Allosteric Modulator | Indole-2-Carboxamides (by analogy) researchgate.net |
This table illustrates receptor targets where the 2-oxopyrrolidone-1-carboxamide moiety is a key structural component of modulating compounds.
Application in Specialty Chemical Synthesis
This compound serves as a reactive intermediate in the synthesis of various specialty chemicals, including those utilized in the agrochemical and industrial sectors. Its utility stems from the highly reactive acyl chloride group attached to the pyrrolidone ring, which allows for the facile introduction of the 2-oxopyrrolidine-1-carbonyl moiety into a diverse range of molecules.
Agrochemical Intermediates
While specific, publicly documented examples of agrochemicals synthesized directly from this compound are not extensively detailed in readily available literature, the structural motif of N-acylated pyrrolidones is present in various biologically active compounds. The reactivity of this compound makes it a plausible precursor for the synthesis of complex agrochemical intermediates. The introduction of the pyrrolidone ring can influence the biological activity and physicochemical properties of the final product, such as solubility, stability, and membrane permeability. The general application lies in its ability to act as a building block, enabling the construction of more complex molecules with potential herbicidal, fungicidal, or insecticidal properties.
Industrial Chemical Production
In the realm of industrial chemical production, this compound is a valuable reagent for the synthesis of a variety of organic compounds. Its primary role is that of an acylating agent, allowing for the formation of amides, esters, and other carbonyl derivatives. These products can find use as specialty solvents, plasticizers, or as intermediates in the production of more complex industrial chemicals. The pyrrolidone moiety can impart unique properties to the final products, such as high polarity and thermal stability.
Table 1: Potential Industrial Reactions of this compound
| Reactant | Product Type | Potential Industrial Application |
| Primary or Secondary Amine | N-substituted-(2-oxopyrrolidine-1-carboxamide) | Intermediate for pharmaceuticals, specialty polymers |
| Alcohol or Phenol | 2-Oxopyrrolidine-1-carboxylate Ester | Specialty solvent, plasticizer, fragrance component |
| Thiol | S-alkyl/aryl 2-oxopyrrolidine-1-carbothioate | Intermediate for bioactive compounds |
Polymerization Applications
The structure of this compound, specifically the N-acyl lactam functionality that can be formed in situ, suggests its potential utility in the field of polymer chemistry, particularly in anionic ring-opening polymerization and the design of functional polymers.
Initiation in Anionic Ring-Opening Polymerization
Anionic ring-opening polymerization (AROP) of lactams, such as ε-caprolactam to produce Nylon-6, is a well-established industrial process. This polymerization requires an initiator (a strong base) and an activator. N-acyl lactams are known to be highly effective activators for this type of polymerization. rsc.orgmdpi.com
This compound can be considered a precursor to an N-acyl lactam activator. In the presence of a lactam monomer and an initiator (e.g., a lactamate salt), it would readily react to form an N-acyl lactam in situ. This in situ generated N-acyl lactam then serves as the true activating species for the polymerization. The mechanism involves the nucleophilic attack of a lactam anion on the carbonyl group of the N-acyl lactam, which is more electrophilic than the carbonyl group of the lactam monomer itself. This initiates a chain growth process, leading to the formation of a polyamide. rsc.org
Table 2: Plausible Role of this compound in Anionic Ring-Opening Polymerization of ε-Caprolactam
| Step | Description |
| Initiator Formation | A strong base deprotonates ε-caprolactam to form the lactamate anion. |
| Activator Formation (in situ) | This compound reacts with the lactamate anion to form an N-acyl lactam. |
| Initiation | The lactamate anion attacks the highly electrophilic carbonyl group of the in situ formed N-acyl lactam, opening the ring and creating a new growing chain end. |
| Propagation | The growing polymer chain, now activated, continues to react with lactam monomers, leading to the formation of the polyamide chain. |
Design of Functional Polymers Utilizing N-Acyl Pyrrolidones
The incorporation of the N-acyl pyrrolidone moiety into polymer structures can be a strategy for designing functional polymers with specific properties. While direct polymerization of this compound is not a common approach, it can be used to modify existing polymers or to synthesize monomers that are subsequently polymerized.
For instance, polymers with pendant hydroxyl or amine groups could be functionalized by reacting them with this compound. This would introduce the N-acyl pyrrolidone group as a side chain, potentially altering the polymer's solubility, thermal properties, or its ability to interact with other molecules.
Furthermore, new monomers containing the N-acyl pyrrolidone structure can be synthesized using this compound as a starting material. These functional monomers could then be copolymerized with other monomers to create a wide range of functional polymers with tailored properties. The pyrrolidone ring, being a polar and aprotic structure, can enhance the affinity of the polymer for certain solvents or surfaces, or it can serve as a site for further chemical modifications.
Spectroscopic and Advanced Analytical Characterization of 2 Oxopyrrolidine 1 Carbonyl Chloride and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of 2-Oxopyrrolidine-1-carbonyl chloride. By analyzing the chemical environment of ¹H and ¹³C nuclei, detailed information about the compound's framework can be obtained.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the three sets of methylene (B1212753) protons in the pyrrolidine (B122466) ring. The chemical shifts are influenced by the proximity of electronegative atoms (nitrogen and the carbonyl groups).
The protons on the carbon adjacent to the nitrogen (C5) are expected to be the most deshielded due to the inductive effect of the nitrogen atom and the carbonyl chloride group. The protons on the carbon adjacent to the lactam carbonyl group (C3) would also be shifted downfield. The protons at the C4 position are expected to resonate at the most upfield position.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Predicted data based on analogous structures and general chemical shift principles)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -CH₂- (C3) | 2.5 - 2.8 | Triplet |
| -CH₂- (C4) | 2.0 - 2.3 | Multiplet |
| -CH₂- (C5) | 3.8 - 4.1 | Triplet |
Note: These are estimated values. Actual experimental values may vary based on solvent and other experimental conditions.
The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. For this compound, five distinct carbon signals are anticipated. The two carbonyl carbons, one from the lactam and one from the carbonyl chloride, are expected to appear significantly downfield. The carbonyl chloride carbon is predicted to be in the range of 168-172 ppm. The carbons of the pyrrolidine ring will appear at higher field strengths.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Predicted data based on analogous structures and general chemical shift principles)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O (lactam) | 175 - 178 |
| C=O (carbonyl chloride) | 168 - 172 |
| -CH₂- (C5) | 45 - 50 |
| -CH₂- (C3) | 30 - 35 |
| -CH₂- (C4) | 18 - 22 |
Note: These are estimated values. Actual experimental values may vary based on solvent and other experimental conditions.
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, advanced 2D-NMR techniques are invaluable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling between adjacent methylene groups in the pyrrolidine ring, confirming the -CH₂-CH₂-CH₂- spin system.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This would be crucial in confirming the position of the carbonyl groups relative to the different methylene groups in the ring. For instance, correlations from the C5 protons to both the lactam carbonyl carbon and the carbonyl chloride carbon would be expected.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of this compound (C₅H₆ClNO₂), distinguishing it from other compounds with the same nominal mass. The expected exact mass can be calculated and compared with the experimental value to confirm the molecular formula with a high degree of confidence.
Table 3: Predicted HRMS Data for this compound
| Ion | Calculated Exact Mass |
| [M]⁺ | 147.0087 |
| [M+H]⁺ | 148.0160 |
| [M+Na]⁺ | 170.0000 |
Note: The presence of chlorine would result in a characteristic isotopic pattern (M and M+2 in an approximate 3:1 ratio), which is a key diagnostic feature in the mass spectrum.
Electron Ionization (EI) or other ionization techniques can induce fragmentation of the this compound molecule. The analysis of these fragment ions provides valuable structural information. Key expected fragmentation pathways would include:
Loss of the chlorine atom: A primary fragmentation would likely be the loss of a chlorine radical to form a stable acylium ion.
Loss of the carbonyl chloride group: The entire -COCl group could be lost as a radical, leading to a pyrrolidinone-based fragment.
Ring opening and subsequent fragmentation: The pyrrolidine ring could undergo cleavage, leading to a variety of smaller fragment ions.
The interpretation of these fragmentation patterns, often aided by computational predictions, allows for the confirmation of the proposed structure.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. The method is based on the principle that molecular bonds vibrate at specific, quantifiable frequencies. When a molecule is exposed to infrared radiation, its bonds absorb energy at their characteristic vibrational frequencies, resulting in a unique spectrum that serves as a molecular fingerprint. For a complex molecule like this compound, which contains multiple functional groups, IR spectroscopy is invaluable for structural confirmation and for identifying the presence of key bonds. The intensity and position of absorption bands in the IR spectrum provide detailed information about the molecular structure.
Vibrational Mode Assignments of Carbonyl and C-Cl Bonds
The structure of this compound features two distinct carbonyl (C=O) groups: one within the five-membered lactam (amide) ring and another belonging to the acyl chloride moiety. These two carbonyl groups exist in different chemical environments and, as a result, exhibit characteristic absorption bands at different frequencies in the IR spectrum. uobabylon.edu.iq This distinction is a key diagnostic feature for the molecule.
The acyl chloride carbonyl (–COCl) stretch is expected to appear at a significantly high wavenumber, typically in the range of 1810–1775 cm⁻¹. blogspot.com This high frequency is attributed to the strong electron-withdrawing inductive effect of the chlorine atom, which strengthens and stiffens the C=O double bond. libretexts.org In contrast, the carbonyl group within the five-membered lactam ring is anticipated to absorb at a lower frequency, generally around 1715–1685 cm⁻¹. pg.edu.pl The inclusion of this carbonyl group in a strained five-membered ring typically shifts its frequency higher than that of a non-cyclic amide, which absorbs closer to 1690 cm⁻¹. uobabylon.edu.iqlibretexts.org
The carbon-chlorine (C-Cl) single bond stretch is also a characteristic vibration, though it appears in the fingerprint region of the spectrum, which is typically crowded with many other absorption bands. The C-Cl stretching vibration for an acyl chloride is generally found in the 730–550 cm⁻¹ region. blogspot.com While its presence can be obscured by other peaks, it serves as a confirmatory feature for the acyl chloride group.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Acyl Chloride Carbonyl | C=O Stretch | 1810 - 1775 | Strong |
| Lactam Carbonyl | C=O Stretch | 1715 - 1685 | Strong |
| Acyl Chloride C-Cl | C-Cl Stretch | 730 - 550 | Medium to Strong |
Chromatographic Methods for Purity and Reaction Monitoring
Chromatographic techniques are essential for separating, identifying, and quantifying the components of a mixture. For a reactive compound like this compound, these methods are crucial for assessing its purity after synthesis and for monitoring the progress of reactions in which it is a reactant or product. The choice of chromatographic method depends on the compound's volatility, stability, and the analytical goal (e.g., qualitative purity check or precise quantitative assessment).
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. In GC, volatile compounds are separated based on their boiling points and interactions with a stationary phase within a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that allows for definitive identification.
Due to the high reactivity of acyl chlorides, direct analysis by GC-MS can be challenging. americanpharmaceuticalreview.com These compounds can react with trace amounts of water or other nucleophiles and may degrade at the high temperatures used in the GC injector and column. A common and effective strategy to overcome this is derivatization, where the reactive acyl chloride is converted into a more stable and volatile derivative prior to analysis. rsc.orgrsc.org For instance, reaction with an alcohol, such as 2-butanol, quantitatively converts the acyl chloride into its corresponding ester, which is more thermally stable and provides excellent chromatographic results. americanpharmaceuticalreview.comacs.org This approach allows for the reliable assessment of purity by separating the target derivative from impurities.
| Parameter | Typical Setting |
|---|---|
| GC Column | HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow rate (~1 mL/min) |
| Injector Temperature | 250 °C |
| Oven Program | Initial temp 50-70 °C, ramp at 10-20 °C/min to 280-300 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole |
| Scan Range | 40-550 m/z |
High-Performance Liquid Chromatography (HPLC) with UV Detection for Quantitative Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation and quantification of non-volatile or thermally unstable compounds. The separation is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. A UV detector is commonly used to measure the absorbance of the analytes as they elute from the column, allowing for quantitative analysis.
The direct analysis of highly reactive compounds like this compound by standard reversed-phase HPLC (RP-HPLC) is often problematic because the aqueous mobile phases can cause rapid hydrolysis of the analyte on the column. americanpharmaceuticalreview.com For such compounds, normal-phase HPLC (NP-HPLC), which employs non-polar, aprotic mobile phases (e.g., hexane (B92381) and ethyl acetate), is a more suitable technique. americanpharmaceuticalreview.com NP-HPLC can effectively separate the acyl chloride from potential non-polar impurities as well as its more polar hydrolysis byproduct, the corresponding carboxylic acid.
For quantitative assessment, a calibration curve is constructed by analyzing standards of known concentration. The peak area of the analyte is proportional to its concentration. The carbonyl groups in this compound act as chromophores, allowing for sensitive detection by a UV detector, typically in the range of 200-220 nm. This method provides a precise and accurate determination of the compound's purity.
| Parameter | Typical Setting |
|---|---|
| HPLC Column | Silica or Cyano-bonded phase, 250 mm x 4.6 mm ID, 5 µm particle size |
| Mobile Phase | Isocratic or gradient elution with Hexane and Ethyl Acetate |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient or controlled (e.g., 25 °C) |
| Injection Volume | 5 - 20 µL |
| UV Detection Wavelength | 210 nm |
Computational Chemistry Studies on 2 Oxopyrrolidine 1 Carbonyl Chloride
Density Functional Theory (DFT) Investigations of Electronic Structure
DFT is a cornerstone of modern computational chemistry, used to determine the electronic structure and properties of molecules.
Reaction Pathway Modeling and Transition State Characterization
Computational modeling can be used to map out the energetic landscape of a chemical reaction. For 2-Oxopyrrolidine-1-carbonyl chloride, this could involve studying its reactions, such as hydrolysis or substitution reactions at the carbonyl chloride group. Researchers would calculate the energies of reactants, products, intermediates, and, crucially, the transition states that connect them. Characterizing the geometry and energy of a transition state is essential for determining the reaction's activation energy and predicting its rate.
Spectroscopic Property Prediction and Validation
Beyond vibrational frequencies, computational methods can predict other spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and UV-Visible electronic transitions. These predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound. Comparing predicted spectra with experimental results serves as a critical validation of both the computational model and the experimental findings.
Green Chemistry Principles in the Synthesis and Application of 2 Oxopyrrolidine 1 Carbonyl Chloride
Atom Economy Maximization in Synthetic Routes
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. The ideal reaction has a 100% atom economy, meaning all atoms from the reactants are found in the final product, with no byproducts.
A common synthetic route to 2-Oxopyrrolidine-1-carbonyl chloride involves the reaction of 2-pyrrolidone with phosgene (B1210022) (COCl₂).
Reaction: C₄H₇NO (2-Pyrrolidone) + COCl₂ (Phosgene) → C₅H₆ClNO₂ (this compound) + HCl (Hydrogen chloride)
The atom economy for this process is calculated as follows:
Molecular Weight of this compound (C₅H₆ClNO₂): 147.56 g/mol
Molecular Weight of 2-Pyrrolidone (C₄H₇NO): 85.11 g/mol
Molecular Weight of Phosgene (COCl₂): 98.91 g/mol
Total Molecular Weight of Reactants: 85.11 + 98.91 = 184.02 g/mol
Atom Economy Calculation: (Molecular Weight of Desired Product / Total Molecular Weight of Reactants) x 100 (147.56 / 184.02) x 100 = 80.19%
| Parameter | Value |
|---|---|
| Molecular Weight of Desired Product (C₅H₆ClNO₂) | 147.56 g/mol |
| Total Molecular Weight of Reactants (C₄H₇NO + COCl₂) | 184.02 g/mol |
| Atom Economy | 80.19% |
| Waste Byproduct | HCl (19.81% of reactant mass) |
Development of Less Hazardous Synthetic Methodologies
A major focus of green chemistry is the reduction or elimination of hazardous substances throughout a chemical's life cycle. The traditional synthesis of this compound often involves highly toxic reagents.
The primary hazard is associated with the phosgenating agent. Phosgene is an extremely toxic and corrosive gas, classified as a chemical warfare agent, with poor warning properties, as lethal concentrations may not be immediately irritating noaa.govwikipedia.org. Handling phosgene requires extensive safety infrastructure and poses significant risks.
A significant improvement in safety is the use of phosgene substitutes. Triphosgene (B27547), or bis(trichloromethyl) carbonate, is a solid crystalline compound that serves as a safer alternative for handling and transport reddit.comcommonorganicchemistry.com. While it is more manageable, triphosgene can decompose to release phosgene, especially upon heating or in the presence of nucleophiles, and thus still requires careful handling reddit.comcommonorganicchemistry.com. Other less hazardous reagents that can be used for the synthesis of acyl chlorides include oxalyl chloride nih.gov.
Eliminating solvents from chemical reactions offers multiple green benefits: it reduces waste, lowers costs, simplifies purification processes, and avoids the environmental and health hazards associated with many organic solvents.
Solvent-free approaches for the synthesis of carbonyl chlorides have been explored. One patented method demonstrates that the reaction can be conducted without a solvent, even when the starting carboxylic acid is a solid below its melting point google.com. Another strategy involves using one of the liquid reactants in excess to serve as the reaction medium. For instance, in analogous syntheses, an excess of a liquid acyl chloride can function as both the reactant and the solvent google.com. After the reaction is complete, the excess reactant can be removed by distillation and recycled, minimizing waste and eliminating the need for a separate solvent google.com. These methodologies could potentially be applied to the synthesis of this compound.
When a solvent is necessary, green chemistry principles advocate for the use of substances that are non-toxic, biodegradable, and derived from renewable resources. Traditional syntheses of related compounds have sometimes employed hazardous solvents like 1,2-dichloroethane (B1671644) reddit.com.
| Solvent Type | Examples | Green Chemistry Considerations |
|---|---|---|
| Hazardous Halogenated | 1,2-Dichloroethane, Dichloromethane (B109758) | Toxic, often carcinogenic, environmentally persistent. To be avoided. reddit.com |
| Benign/Preferred | Ethanol, 2-Propanol, Ethyl acetate | Lower toxicity, often biodegradable, can be derived from renewable resources. vjol.info.vn |
| Solvent-Free | Excess reactant as solvent | Eliminates solvent waste, simplifies process, allows for reactant recycling. google.comgoogle.com |
Energy Efficiency in Reaction Design and Scale-Up
Designing energy-efficient reactions is a key aspect of green chemistry, aiming to minimize the economic and environmental costs associated with energy consumption. Synthetic methods should ideally be conducted at ambient temperature and pressure.
The industrial synthesis of phosgene, a key precursor, is an exothermic reaction typically performed between 50 and 150 °C to ensure a high conversion rate wikipedia.org. The subsequent reaction to form the carbonyl chloride may require heating, such as refluxing for several hours, to proceed to completion nih.gov.
Strategies to improve energy efficiency include:
Catalysis: The use of highly efficient catalysts can lower the activation energy of the reaction, allowing it to proceed at lower temperatures and reducing heating requirements.
One-Pot Synthesis: Combining multiple reaction steps into a single "one-pot" procedure avoids the need for energy-intensive separation, purification, and reheating of intermediate products nih.gov.
Process Optimization: On a larger scale, optimizing heat integration and using continuous flow reactors instead of batch reactors can significantly reduce energy consumption.
Recoverability and Reusability of Catalysts and Reagents
Catalytic reagents are superior to stoichiometric reagents because they are used in small amounts and can, in principle, carry out a reaction an infinite number of times. A key tenet of green chemistry is to use catalysts that can be easily recovered and reused, which reduces costs and prevents the release of potentially toxic metals or reagents into waste streams.
In the context of this compound synthesis:
Heterogeneous Catalysis: The industrial production of the phosgene precursor utilizes a solid, porous activated carbon catalyst through which the gaseous reactants are passed wikipedia.org. This is a form of heterogeneous catalysis, where the catalyst is in a different phase from the reactants, simplifying its separation and reuse.
Stationary Phase Catalysts: A process for reacting carboxylic acids with phosgene has been developed using a stationary phase catalyst, which is packed into the reactor google.com. The reactants flow through the catalyst bed, and the product emerges, leaving the catalyst in place for subsequent reactions. This design inherently ensures catalyst reusability.
Recoverable Homogeneous Catalysts: While many reactions use homogeneous catalysts (dissolved in the reaction medium), green chemistry efforts are focused on developing versions that can be easily recovered. This can be achieved by anchoring the catalyst to a solid support or using techniques like membrane filtration. For example, studies on other types of reactions have shown that catalysts like cupric chloride can be recovered almost quantitatively by precipitation and then reconverted to their active form for reuse organic-chemistry.org.
The development of robust, long-lasting, and easily recoverable catalysts is crucial for the sustainable production of this compound and other chemical intermediates.
Future Research Directions for 2 Oxopyrrolidine 1 Carbonyl Chloride
Exploration of Novel Synthetic Pathways and Reagents
The development of new and improved synthetic routes to 2-Oxopyrrolidine-1-carbonyl chloride is a foundational area for future research. Current methods often rely on standard chlorinating agents which may present handling and environmental challenges. Future exploration should target the discovery of novel reagents and methodologies that are safer, more efficient, and have a broader substrate scope. Research could focus on adapting modern synthetic strategies, such as those used for other N-acyl compounds, which might involve catalytic processes or the use of less hazardous activating agents. For instance, methods developed for the synthesis of complex pyrrolidine (B122466) derivatives, which might use starting materials like L-proline and various acyl chlorides, could be modified to produce the target compound more effectively. researchgate.netgoogle.com The goal is to create pathways that are not only high-yielding but also amenable to large-scale production.
Design and Synthesis of New Derivatives with Tunable Reactivity Profiles
The reactivity of the acyl chloride group is a key feature of this compound. A significant future direction involves the design and synthesis of new derivatives where this reactivity is precisely controlled. By introducing various substituents onto the pyrrolidone ring, it may be possible to modulate the electrophilicity of the carbonyl chloride. This would allow for a range of derivatives with tailored reactivity profiles, suitable for specific synthetic applications, from highly reactive intermediates for rapid bond formation to more stable versions for multi-step sequences. The synthesis of 5-oxopyrrolidine derivatives with varied functional groups has already shown promise in creating compounds with specific biological activities, suggesting that derivatization is a fruitful strategy. nih.gov
Advanced Mechanistic Studies using In Situ Spectroscopic Techniques
A deeper understanding of the reaction mechanisms involving this compound is essential for optimizing its use. Future research should employ advanced in situ spectroscopic techniques to probe reaction pathways in real-time. Techniques such as FlowIR and Raman spectroscopy can provide valuable data on the formation and consumption of intermediates, transition states, and byproducts. core.ac.uk This information is critical for understanding the kinetics and thermodynamics of its reactions, such as acylations and carbonylations. acs.org These mechanistic insights will enable chemists to fine-tune reaction conditions, improve yields, and minimize the formation of unwanted side products, leading to more robust and reliable synthetic protocols.
Integration into Flow Chemistry Platforms for Continuous and Efficient Synthesis
The inherent reactivity of acyl chlorides like this compound makes them ideal candidates for integration into flow chemistry platforms. Flow chemistry offers significant advantages in terms of safety, control over reaction parameters (temperature, pressure, and time), and scalability. nih.gov The use of hazardous reagents can be managed more safely in closed-loop, continuous systems. core.ac.ukrsc.org Future research should focus on developing robust flow protocols for both the synthesis of the compound itself and its subsequent use in multi-step synthetic sequences. This approach allows for the "on-demand" generation and immediate consumption of the reactive intermediate, avoiding the need for isolation and storage. core.ac.uk Such integrated flow systems can lead to highly efficient, automated, and safer manufacturing processes.
| Advantage of Flow Chemistry | Application to this compound Synthesis |
| Enhanced Safety | Controlled handling of reactive chlorinating agents and the acyl chloride product. |
| Precise Control | Accurate management of reaction temperature and residence time for improved selectivity. |
| Scalability | Facile transition from laboratory-scale synthesis to larger-scale production. |
| Telescoped Reactions | In-line generation and immediate use in subsequent reactions without isolation. unimi.it |
Expanding Applications in Complex Chemical Synthesis
While this compound is a valuable building block, its full potential in the synthesis of complex molecules remains to be explored. Future research should aim to demonstrate its utility in the total synthesis of natural products and the creation of novel pharmaceutical scaffolds. The 2-oxopyrrolidine moiety is a common feature in many biologically active compounds. nih.govresearchgate.netmdpi.com By leveraging the reactivity of the acyl chloride, this compound can serve as a powerful tool for introducing this important structural motif into complex molecular architectures. Developing and showcasing its application in the synthesis of high-value, intricate molecules will solidify its role as a key reagent in the synthetic chemist's toolbox.
Development of Further Sustainable Production Methods
Sustainability is a critical consideration in modern chemical synthesis. A key future research direction is the development of greener and more sustainable methods for producing this compound. This includes exploring alternatives to traditional, often hazardous, chlorinating agents by investigating CO surrogates like formic acid, which can provide a source of the carbonyl group under milder conditions. acs.orgresearchgate.net Research should also focus on minimizing solvent use, employing catalytic rather than stoichiometric reagents, and developing processes that reduce energy consumption and waste generation. The principles of green chemistry should guide the development of next-generation synthetic routes that are not only efficient but also environmentally responsible.
Q & A
Q. What are the optimal synthetic routes for 2-oxopyrrolidine-1-carbonyl chloride, and how can purity be validated?
- Methodology : The compound is typically synthesized via reaction of 2-pyrrolidone with phosgene or thionyl chloride under anhydrous conditions. Key steps include maintaining a nitrogen atmosphere and low temperatures (0–5°C) to minimize side reactions.
- Validation : Purity should be confirmed via H/C NMR (e.g., carbonyl chloride resonance at ~170–175 ppm) and mass spectrometry (expected molecular ion at 145.55 g/mol). A melting point analysis (if crystalline) and HPLC with UV detection (λ = 210–230 nm) are recommended for quantitative purity assessment .
Q. How should researchers handle stability issues during storage?
- Methodology : The compound is moisture-sensitive and prone to hydrolysis. Store under inert gas (argon) at –20°C in flame-sealed ampoules. Use anhydrous solvents (e.g., dichloromethane, THF) for dissolution. Monitor decomposition via FT-IR (disappearance of C=O stretch at ~1800 cm) .
Q. What spectroscopic techniques are critical for structural confirmation?
- Methodology :
- NMR : C NMR is essential to distinguish the carbonyl chloride group (δ ~170 ppm) from lactam carbonyls.
- IR : Confirm C=O (1800 cm) and N–Cl (600–700 cm) stretches.
- Mass Spec : ESI-MS in negative ion mode can detect [M–Cl] fragments. Cross-validate with computational tools (e.g., PubChem’s InChI key: ZWTPALHHEULAPI-UHFFFAOYSA-N) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during characterization?
- Methodology : Discrepancies in NMR/IR may arise from residual solvents, tautomerism, or hydrolysis byproducts.
- Step 1 : Repeat analysis under rigorously anhydrous conditions.
- Step 2 : Perform DOSY NMR to confirm molecular weight consistency.
- Step 3 : Use DFT calculations (e.g., Gaussian) to predict spectral profiles and compare with experimental data .
Q. What strategies optimize reaction yields in derivatization reactions?
- Methodology :
- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate acylations.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilicity of the carbonyl chloride.
- Kinetic Monitoring : Track reaction progress via in situ IR or Raman spectroscopy to identify rate-limiting steps .
Q. How can computational modeling predict reactivity in nucleophilic substitutions?
- Methodology :
- DFT Studies : Calculate Fukui indices to identify electrophilic sites (e.g., carbonyl carbon).
- Molecular Dynamics : Simulate solvent effects on transition states.
- Validation : Compare predicted activation energies with experimental Arrhenius plots .
Data Contradiction and Reproducibility
Q. How should researchers address inconsistent biological activity data in SAR studies?
- Methodology :
- Control Experiments : Verify compound stability under assay conditions (pH, temperature).
- Batch Analysis : Compare purity across synthetic batches via LC-MS.
- Meta-Analysis : Use tools like SciFinder to reconcile results with published SAR trends .
Q. What protocols ensure reproducibility in multi-step syntheses?
- Methodology :
- Detailed SOPs : Document inert gas flow rates, cooling rates, and reagent addition timings.
- Intermediate Characterization : Isolate and validate all intermediates (e.g., tert-butoxycarbonyl-protected precursors) before proceeding .
Stability and Degradation Pathways
Q. What are the dominant degradation pathways in aqueous environments?
- Methodology :
- Hydrolysis Kinetics : Monitor via H NMR (disappearance of –COCl signals) in DO.
- Product Identification : Hydrolysis yields pyrrolidinone and CO; confirm via GC-MS or ion chromatography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
